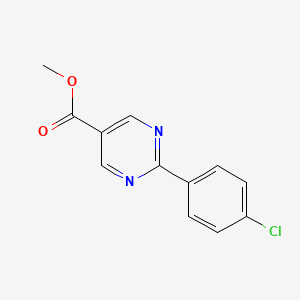
N-Methyl-4-(naphthalen-1-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-(naphthalen-1-yloxy)aniline is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring connected to an aniline moiety through an ether linkage. It is a versatile building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline typically involves the methylation of 4-(naphthalen-1-yloxy)aniline. One common method is the reaction of 4-(naphthalen-1-yloxy)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes can be used to enhance the reaction efficiency . The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-(naphthalen-1-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-(naphthalen-1-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-4-(naphthalen-1-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylaniline: An aniline derivative with a simpler structure, lacking the naphthalene ring.
4-(naphthalen-1-yl)aniline: Similar structure but without the methyl group on the nitrogen atom.
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine.
Uniqueness
N-Methyl-4-(naphthalen-1-yloxy)aniline stands out due to its unique combination of a naphthalene ring and an aniline moiety connected through an ether linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C17H15NO |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-methyl-4-naphthalen-1-yloxyaniline |
InChI |
InChI=1S/C17H15NO/c1-18-14-9-11-15(12-10-14)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 |
InChI-Schlüssel |
HXNIMXXILZKIFI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
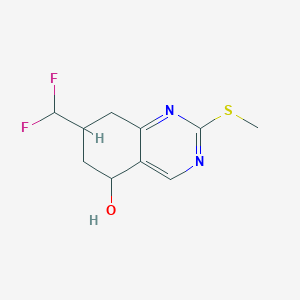
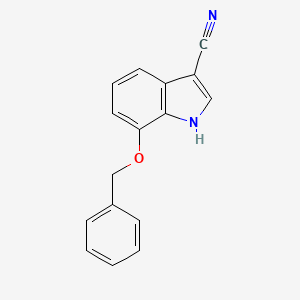
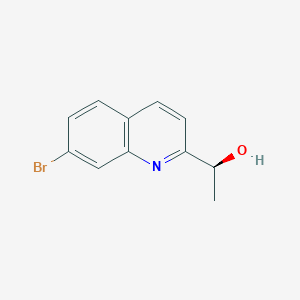

![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)
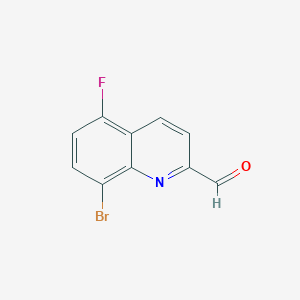

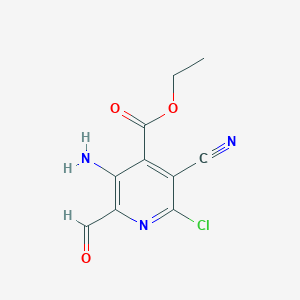
![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)

